6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with various substituted ketones or aldehydes . One efficient method includes the reaction of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research, particularly in medicinal chemistry . Some of its notable applications include:
Antibacterial and Antifungal Agents: This compound has shown significant activity against various bacterial and fungal strains.
Antiviral Agents: It has been investigated for its potential to inhibit viral replication.
Anticancer Agents: Studies have demonstrated its ability to inhibit the growth of cancer cells.
Cardiovascular Agents: It has been explored for its potential as a coronary vasodilator and antihypertensive agent.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation . Additionally, it can bind to specific receptors in the cardiovascular system, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the triazolopyrimidine family, such as:
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar in structure but with different biological activities.
5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine: Another closely related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-7-6-8-3-9-10(6)5(4)11/h2-3H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMEMOIKHJTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N=CNN2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257825 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-47-0 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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